molecular formula C19H20N4O2S B2721242 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide CAS No. 1171503-65-3

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide

Cat. No. B2721242
CAS RN: 1171503-65-3
M. Wt: 368.46
InChI Key: PKLJZUIKAMTSHW-UHFFFAOYSA-N
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Description

The compound “4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, a piperazine ring, and a carboxamide group . It is a potential candidate for scientific research with diverse applications across various fields.


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The thiazole ring, which consists of sulfur and nitrogen, allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties . The compound also contains a furan ring, a piperazine ring, and a carboxamide group .

Scientific Research Applications

Chemical and Biological Properties of Related Compounds

The scientific research applications of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide and its analogues span various fields, including medicinal chemistry, biochemistry, and pharmaceutical sciences. Although direct studies on this specific compound are scarce, insights can be gained from research on structurally related compounds and functional groups, including furan derivatives, thiazoles, piperazines, and carboxamides.

  • Furan and Thiazole Derivatives : Furan and thiazole rings are prevalent in bioactive molecules, showcasing their importance in drug design. Furanyl or thienyl-substituted nucleobases and nucleosides, for instance, have been identified for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These findings underscore the versatility of furan and thiazole moieties in medicinal chemistry, offering a basis for investigating the bioactivity of furan-thiazole hybrid structures (Ostrowski, 2022).

  • Piperazine Derivatives : Piperazine rings are recognized for their broad pharmacological properties, including central nervous system (CNS) activities. Studies have highlighted the potential of phenylpiperazine derivatives in generating hits and prototypes for various therapeutic areas, suggesting that the N-phenylpiperazine moiety in the compound of interest might confer valuable CNS modulating properties (Maia et al., 2012).

  • Carboxamide Functionality : Carboxamide groups play a significant role in drug design due to their contribution to molecular stability and pharmacokinetic properties. They are involved in key interactions within biological systems, potentially enhancing the bioavailability and efficacy of therapeutic agents. This functional group's presence in the compound may influence its interaction with biological targets, supporting its exploration for pharmaceutical applications.

  • Synthetic and Transformational Chemistry : The synthesis and transformation of heterocyclic compounds, including those with thiazole and piperazine rings, are critical for developing novel CNS drugs. These processes enable the creation of compounds with enhanced biological activity and selectivity, indicating the potential for the compound to serve as a precursor or active agent in CNS therapeutic development (Saganuwan, 2020).

Future Directions

The compound holds tremendous potential for scientific research, offering diverse applications across various fields. Further studies could focus on its synthesis, characterization, and evaluation of its potential biological activities. It could also be used as a lead compound for rational drug designing .

properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(20-15-5-2-1-3-6-15)23-10-8-22(9-11-23)13-18-21-16(14-26-18)17-7-4-12-25-17/h1-7,12,14H,8-11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLJZUIKAMTSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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